Bromous acid (HBrO2, CAS 37691-27-3) is a highly reactive, intermediate-oxidation-state (+3) bromine oxoacid. While it is rarely isolated as a neat, stable liquid due to its rapid disproportionation, it is strategically generated in situ—often from bromite salts or via the controlled reduction of bromates—for use in advanced oxidation processes, non-linear chemical kinetics, and subterranean reservoir stimulation [1]. Its procurement value lies in its unique intermediate acidity and exceptionally fast electron-transfer kinetics compared to other more stable bromine oxoacids, making it an indispensable transient species for driving autocatalytic radical generation and transition metal oxidation [2].
Substituting bromous acid precursors with more stable, commercially abundant analogs like hypobromous acid (HBrO, +1 oxidation state) or bromic acid (HBrO3, +5 oxidation state) fundamentally alters reaction kinetics and thermodynamic pathways [1]. Hypobromous acid lacks the necessary autocatalytic disproportionation rates required for oscillating reactions and rapid radical generation, while bromic acid is kinetically inert toward many transition metal catalysts without prior reduction[2]. Furthermore, the intermediate pKa of bromous acid provides a specific induction period for in situ acid generation that cannot be replicated by the strictly strong (bromic) or very weak (hypobromous) alternatives, leading to premature or incomplete reaction profiles in industrial applications [1].
Bromous acid exhibits an intermediate acid dissociation constant (pKa ≈ 3.43 to 4.9), which contrasts sharply with the very weak hypobromous acid (pKa = 8.65)[1]. This >3 orders of magnitude difference in acidity ensures that HBrO2 remains partially protonated in mildly acidic environments, enabling specific induction periods for in situ acid generation applications [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ≈ 3.43 - 4.9 (HBrO2) |
| Comparator Or Baseline | pKa = 8.65 (Hypobromous acid, HBrO) |
| Quantified Difference | >3.7 units lower pKa for HBrO2 |
| Conditions | Aqueous solution, standard temperature |
Allows precise tuning of induction times for in situ acid formation in subterranean reservoir stimulation, preventing premature acid spending.
The disproportionation of bromous acid is exceptionally fast, with a second-order rate constant of approximately 3.8 × 10^3 M^-1 s^-1 in 1.5 M H2SO4 [1]. In contrast, the disproportionation of hypobromous acid is kinetically sluggish under similar uncatalyzed conditions. This rapid kinetic profile is the fundamental driver of the autocatalytic radical generation required in advanced oxidation and non-linear oscillating reactions [1].
| Evidence Dimension | Disproportionation rate constant (k) |
| Target Compound Data | ~3.8 × 10^3 M^-1 s^-1 (in 1.5 M H2SO4) |
| Comparator Or Baseline | Sluggish/negligible baseline disproportionation for HBrO under identical uncatalyzed acidic conditions |
| Quantified Difference | Orders of magnitude faster radical generation and disproportionation for HBrO2 |
| Conditions | 1.5 M H2SO4 aqueous media at 24-25 °C |
Essential for applications requiring rapid, autocatalytic bursts of oxidative power, such as chemical computing and advanced water treatment.
While bulk bromate (BrO3-) is thermodynamically a strong oxidant, it is kinetically inert toward direct one-electron reductions by transition metals like Fe(II) or Ce(III) [1]. Bromous acid acts as the kinetically labile active species, rapidly oxidizing these metals with high efficiency. The specific reduction potential and kinetic lability of the HBrO2/BrO2 intermediate system ensures rapid electron transfer that bulk bromate cannot achieve directly without prior reduction [1].
| Evidence Dimension | Kinetic lability toward transition metal oxidation |
| Target Compound Data | Rapid direct oxidation of Fe(II)/Ce(III) by HBrO2/BrO2 intermediates |
| Comparator Or Baseline | Kinetically inert direct oxidation by Bromate (BrO3-) |
| Quantified Difference | HBrO2 enables complete, rapid oxidation where BrO3- fails kinetically |
| Conditions | Acidic aqueous media with transition metal catalysts |
Dictates the selection of bromite/bromous precursors over bulk bromates when rapid, uncatalyzed electron transfer to transition metals is required.
Utilizing the specific pKa-dependent induction period of bromous acid to strategically place and generate acid in subterranean hydrocarbon-bearing rock formations without premature spending [1].
Serving as the core autocatalytic intermediate in Belousov-Zhabotinsky (BZ) oscillating reactions for the development of chemical oscillators, biomimetic polymers, and artificial intelligence models [2].
Leveraging the rapid disproportionation and high oxidation potential of HBrO2 to degrade recalcitrant organic pollutants that resist standard hypochlorite or hypobromite treatments [3].